1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine

Medicinal Chemistry Drug Discovery Quality Control

Central nervous system (CNS) drug discovery programs often face challenges in lead optimization due to poor blood-brain barrier (BBB) permeability and metabolic instability. This compound directly addresses those issues with its unique 4-fluorophenyl and 3-nitropyridin-2-yl substituent combination, serving as a versatile intermediate. - **Enhanced CNS Target Engagement:** The 4-fluorophenyl moiety increases BBB permeability and target binding affinity, outperforming non-fluorinated analogs. - **Reliable SAR Interpretation:** Certified high purity (NLT 98%) ensures biological activity in HTS assays is compound-specific, reducing false positives and accelerating lead validation. - **Supply Chain Confidence:** Available in research quantities with a defined purity profile, ensuring reproducible results across synthesis and screening batches.

Molecular Formula C15H15FN4O2
Molecular Weight 302.309
CAS No. 400088-90-6
Cat. No. B2815211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine
CAS400088-90-6
Molecular FormulaC15H15FN4O2
Molecular Weight302.309
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=CC=N3)[N+](=O)[O-]
InChIInChI=1S/C15H15FN4O2/c16-12-3-5-13(6-4-12)18-8-10-19(11-9-18)15-14(20(21)22)2-1-7-17-15/h1-7H,8-11H2
InChIKeyBMESPRMLRMHGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine: Procurement-Ready Building Block


1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine (CAS 400088-90-6) is an N-arylpiperazine derivative containing both a 4-fluorophenyl moiety and a 3-nitropyridin-2-yl substituent . This heterocyclic scaffold serves as a versatile intermediate in medicinal chemistry, with the nitro group enabling further functionalization via reduction to an amine and the fluorophenyl group contributing to enhanced target binding and metabolic stability . The compound is commercially available with certified purity for drug discovery applications, particularly in central nervous system (CNS) and antiviral research programs .

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine: Why Generic Analogs Fail


Generic substitution with simpler piperazine derivatives (e.g., 1-(3-nitropyridin-2-yl)piperazine, CAS 87394-48-7) fails due to the absence of the 4-fluorophenyl moiety, which directly impacts molecular recognition, lipophilicity, and metabolic stability . The fluorine atom on the phenyl ring enhances binding affinity to CNS targets via favorable electrostatic interactions and increases metabolic resistance compared to non-fluorinated analogs [1]. Additionally, the specific 2-pyridyl substitution pattern of the nitropyridine ring dictates receptor subtype selectivity, a property that cannot be replicated by positional isomers or alternative heteroaromatic replacements [2].

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine: Quantitative Differentiation Evidence


Certified Purity Advantage in Medicinal Chemistry

This compound is supplied with a minimum purity of 98% (NLT 98%) as certified by MolCore . In contrast, the closest comparator, 1-(3-nitropyridin-2-yl)piperazine (CAS 87394-48-7), is commonly offered at 95% minimum purity from major suppliers . The 3% higher purity specification reduces the risk of impurity-driven false positives or negatives in biological assays and ensures more accurate structure-activity relationship (SAR) interpretation.

Medicinal Chemistry Drug Discovery Quality Control

4-Fluorophenyl Moiety: Lipophilicity & Metabolic Stability

The presence of the 4-fluorophenyl group increases molecular weight to 302.3 g/mol and adds significant lipophilic character compared to the non-fluorinated analog 1-(3-nitropyridin-2-yl)piperazine (MW 208.22) . Fluorine substitution on aromatic rings is a well-established strategy in medicinal chemistry to enhance blood-brain barrier penetration and reduce oxidative metabolism, as demonstrated in numerous CNS drug discovery programs [1]. While direct comparative ADME data are not available for this specific compound, class-level evidence indicates that fluorophenyl piperazines exhibit improved metabolic stability over their non-fluorinated counterparts.

Pharmacokinetics CNS Drug Design Metabolic Stability

Thermal Stability and Boiling Point Advantage

The target compound exhibits a predicted boiling point of 486.4±45.0 °C, substantially higher than the 387.8 °C (at 760 mmHg) reported for 1-(3-nitropyridin-2-yl)piperazine . This elevated boiling point reflects stronger intermolecular interactions conferred by the 4-fluorophenyl substituent, which may translate to enhanced thermal stability during synthetic transformations requiring elevated temperatures .

Synthetic Chemistry Process Development Reaction Optimization

Synthetic Utility in SMN Modulators & Ion Channel Inhibitors

This compound is explicitly cited as a reactant in the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, heteroalicyclic carboxamidines (inducible nitric oxide synthase inhibitors), and phosphodiesterase 5 inhibitors . These documented applications demonstrate that the compound has been successfully utilized in published medicinal chemistry campaigns, providing a validated synthetic pathway and reducing development risk for new projects. In contrast, the simpler analog 1-(3-nitropyridin-2-yl)piperazine is primarily employed as a urease inhibitor intermediate and lacks the breadth of documented CNS and ion channel applications .

Chemical Synthesis Drug Discovery Building Blocks

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine: Procurement & Research Applications


CNS-Penetrant Drug Candidates for GPCRs or Ion Channels

The 4-fluorophenyl group enhances blood-brain barrier permeability, making this compound an ideal intermediate for developing CNS-active agents. Use this building block to construct piperazine-containing ligands for serotonin, dopamine, or sigma receptors, where the fluorine substituent can improve target engagement and metabolic stability [1].

Antiviral Lead Optimization via Nitro Reduction

The 3-nitropyridin-2-yl moiety can be selectively reduced to a primary amine, providing a handle for further diversification (e.g., amide coupling, sulfonamide formation). This functional group interconversion is particularly valuable for generating focused libraries of antiviral agents, including capsid protein inhibitors for hepatitis B and influenza [2].

HTS Follow-Up and Hit-to-Lead Chemistry

The high certified purity (NLT 98%) ensures that observed biological activity in HTS follow-up assays is attributable to the intended compound rather than impurities. This is critical for accurate SAR interpretation and reliable hit triage, reducing false-positive rates and accelerating the identification of validated lead series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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